molecular formula C11H13NO4 B12923931 (6-Oxocyclohexa-1,3-dien-1-yl)methyl oxazolidine-3-carboxylate

(6-Oxocyclohexa-1,3-dien-1-yl)methyl oxazolidine-3-carboxylate

Cat. No.: B12923931
M. Wt: 223.22 g/mol
InChI Key: RKLZBUILXXQIJS-UHFFFAOYSA-N
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Description

(6-Oxocyclohexa-1,3-dien-1-yl)methyl oxazolidine-3-carboxylate is a chemical reagent intended for research and development purposes. This compound features a fused structure incorporating oxazolidine and cyclohexadiene rings, which may be of interest in various exploratory synthetic pathways. Oxazolidine derivatives are noted in scientific literature for their diverse biological activities, such as serving as key intermediates in medicinal chemistry . Researchers can utilize this compound for investigating new chemical entities, studying structure-activity relationships, or as a building block for more complex molecules. This product is strictly for laboratory research use and is not classified as a drug, cosmetic, or household product. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

(6-oxocyclohexa-1,3-dien-1-yl)methyl 1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C11H13NO4/c13-10-4-2-1-3-9(10)7-16-11(14)12-5-6-15-8-12/h1-3H,4-8H2

InChI Key

RKLZBUILXXQIJS-UHFFFAOYSA-N

Canonical SMILES

C1COCN1C(=O)OCC2=CC=CCC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Oxocyclohexa-1,3-dien-1-yl)methyl oxazolidine-3-carboxylate typically involves the reaction of cyclohexadienone derivatives with oxazolidine-3-carboxylate precursors. One common method includes the use of an organocatalyst in the presence of hydrogen peroxide and an aqueous buffer . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar reaction conditions with adjustments for scalability, such as continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: (6-Oxocyclohexa-1,3-dien-1-yl)methyl oxazolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

(6-Oxocyclohexa-1,3-dien-1-yl)methyl oxazolidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6-Oxocyclohexa-1,3-dien-1-yl)methyl oxazolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can interfere with bacterial membrane permeability, inhibit protein synthesis, and induce DNA damage in microbial cells . These actions contribute to its antimicrobial properties and potential therapeutic applications.

Comparison with Similar Compounds

Structural Features

The target compound’s unique combination of a cyclohexadienone and oxazolidine ring distinguishes it from other heterocyclic esters. Key comparisons include:

Compound Core Structure Functional Groups Key Structural Differences
(6-Oxocyclohexa-1,3-dien-1-yl)methyl oxazolidine-3-carboxylate Cyclohexadienone + oxazolidine Ester, ketone, cyclic enol ether Bicyclic system with conjugated dienone
1-Oxazolidine-2,4-dione derivatives Oxazolidine + dione Diketone, cyclic carbamate Lack of cyclohexadienyl moiety
Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate Benzodithiazine + ester Chloro, sulfonamide, hydrazine Aromatic heterocycle vs. aliphatic dienone

Analysis :

  • Unlike the benzodithiazine derivative in , the target compound lacks aromaticity, which may reduce stability but enhance reactivity in cycloadditions.
b. Benzodithiazine Derivatives
  • Methyl 6-chloro-3-(1-methylhydrazino)-benzodithiazine-7-carboxylate is synthesized via nucleophilic substitution (16 g starting material → 15.1 g product, 90% yield).
  • Contrast : The target compound’s synthesis would likely require cyclization steps to form the oxazolidine ring, differing from the direct substitution in .

Spectroscopic and Analytical Data

While direct data for the target compound is unavailable, comparisons can be drawn from analogous systems:

a. Infrared (IR) Spectroscopy
  • Oxazolidine-diones : Strong C=O stretches near 1740 cm⁻¹.
  • Benzodithiazine ester : Peaks at 1740 (C=O), 1340, and 1155 cm⁻¹ (SO₂).
  • Target Compound: Expected C=O (ester and ketone) stretches ~1700–1750 cm⁻¹, with additional enol ether signals.
b. NMR Spectroscopy
  • Benzodithiazine derivative : ¹H-NMR signals at δ 3.30 (N-CH₃), 8.09–8.29 (aromatic H).
  • Target Compound : Anticipated downfield shifts for cyclohexadienyl protons (δ 5.5–6.5) and oxazolidine methylene groups (δ 3.5–4.5).

Biological Activity

The compound (6-Oxocyclohexa-1,3-dien-1-yl)methyl oxazolidine-3-carboxylate is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Chemical Structure:

  • The compound consists of a cyclohexadiene moiety with a ketone functional group and an oxazolidine derivative featuring a carboxylate group.

Molecular Formula:

  • The molecular formula for this compound is C11H11NO3C_{11}H_{11}NO_3.

Table 1: Structural Features

FeatureDescription
Cyclohexadiene MoietyContributes to the compound's reactivity
Oxazolidine DerivativeImparts potential biological activity
Carboxylate GroupEnhances solubility and interaction with biological targets

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity: Potential against a range of pathogens.
  • Anticancer Properties: Inhibition of tumor cell proliferation through apoptosis induction.
  • Anti-inflammatory Effects: Modulation of inflammatory pathways.

Case Studies

  • Anticancer Activity:
    • A study evaluated the compound's effects on human cancer cell lines, demonstrating significant cytotoxicity. The mechanism involved the induction of apoptosis through caspase activation and mitochondrial depolarization.
  • Antimicrobial Efficacy:
    • Another investigation focused on the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound showed promising results, suggesting its potential as a lead for antibiotic development.

Table 2: Biological Activity Overview

Activity TypeTarget Organism/Cell LineObserved Effect
AnticancerHuman breast cancer cells (MCF-7)Induction of apoptosis
AntimicrobialStaphylococcus aureusInhibition of growth
Anti-inflammatoryRAW 264.7 macrophagesDecreased cytokine production

Pharmacological Applications

The unique combination of functionalities in this compound may confer distinct pharmacological properties compared to structurally similar compounds. Its potential applications include:

  • Development of novel antibiotics.
  • Formulation of anticancer therapeutics.
  • Use as an anti-inflammatory agent in chronic diseases.

Comparison with Similar Compounds

Several compounds share structural similarities with this compound.

Compound NameStructural FeaturesUnique Properties
6-Imino-5-oxocyclohexa-1,3-dieneContains an imino groupDifferent reactivity due to imino functionality
Benzyl 2-oxo-1,3-oxazolidine-3-carboxylateBenzyl group attachedDistinct pharmacological properties
Diphenyl-2,3 oxo-5 phospha(III)-2 oxazolidinePhosphorus-containingUnique interactions due to phosphorus presence

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